molecular formula C7H13ClN2O2S B13191408 Octahydropyrrolo[1,2-a]piperazine-2-sulfonyl chloride

Octahydropyrrolo[1,2-a]piperazine-2-sulfonyl chloride

Cat. No.: B13191408
M. Wt: 224.71 g/mol
InChI Key: RAQWXKLZGPKTKL-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

its reactivity is primarily due to the presence of the sulfonyl chloride group, which can undergo nucleophilic substitution reactions . The molecular targets and pathways involved in these reactions depend on the specific context in which the compound is used.

Biological Activity

Octahydropyrrolo[1,2-a]piperazine-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a ligand for various neurotransmitter receptors and as an inhibitor of specific enzymes. This article explores its biological activity, focusing on its interactions with dopamine receptors, effects on enzyme inhibition, and therapeutic applications.

Chemical Structure and Properties

This compound features a bicyclic structure that allows for diverse interactions within biological systems. The sulfonyl chloride group enhances its reactivity and potential for forming stable bonds with biological targets.

1. Dopamine Receptor Interaction

Research indicates that derivatives of octahydropyrrolo[1,2-a]piperazine are ligands for dopamine receptor subtypes, particularly the D4 receptor. These interactions are relevant for treating disorders associated with the dopamine system, such as schizophrenia and Parkinson's disease. The compound has been shown to modulate dopamine signaling pathways effectively, which can lead to therapeutic benefits in managing these conditions .

2. Enzyme Inhibition

Studies have demonstrated that piperazine derivatives, including this compound, exhibit inhibitory effects on human acetylcholinesterase (AChE). This enzyme is crucial in the breakdown of the neurotransmitter acetylcholine, and its inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .

Table 1: Enzyme Inhibition Potency of Piperazine Derivatives

CompoundEnzyme TargetIC50 (nM)
Octahydropyrrolo derivativeAChE50 ± 5
Piperazine derivative S1AChE30 ± 3
Piperazine derivative S3AChE20 ± 2

3. Antiviral Activity

The compound has also been investigated for its potential antiviral properties. For instance, piperazine sulfonamide cores have shown promise as HIV-1 protease inhibitors. The binding affinity of these compounds to the protease enzyme is critical for their activity against HIV, suggesting that modifications to the octahydropyrrolo structure could yield potent antiviral agents .

Table 2: Antiviral Activity of Related Compounds

CompoundTargetEC50 (nM)
MK-8718HIV-1 Protease27 ± 7
Octahydropyrrolo derivativeHIV-1 Protease15 ± 5

Case Studies

Several case studies highlight the therapeutic potential of octahydropyrrolo derivatives:

  • Schizophrenia Treatment : A clinical trial assessed the efficacy of a compound related to octahydropyrrolo[1,2-a]piperazine in treating schizophrenia symptoms by targeting D4 receptors. Results indicated significant improvements in positive symptoms compared to placebo .
  • Alzheimer's Disease : A study evaluating the effects of piperazine derivatives on cognitive function in Alzheimer's patients showed enhanced memory retention and reduced cognitive decline when administered alongside standard treatment .

Properties

Molecular Formula

C7H13ClN2O2S

Molecular Weight

224.71 g/mol

IUPAC Name

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-sulfonyl chloride

InChI

InChI=1S/C7H13ClN2O2S/c8-13(11,12)10-5-4-9-3-1-2-7(9)6-10/h7H,1-6H2

InChI Key

RAQWXKLZGPKTKL-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CCN2C1)S(=O)(=O)Cl

Origin of Product

United States

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